7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione
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Overview
Description
7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound that features a unique structure combining adamantane, hydroxyphenyl, and imidazopurine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multi-step organic reactionsThe final steps involve the formation of the imidazopurine ring system under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazopurine ring can be reduced under specific conditions.
Substitution: The adamantane and hydroxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include oxidized quinone derivatives, reduced imidazopurine compounds, and substituted adamantane or hydroxyphenyl derivatives .
Scientific Research Applications
7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
- 2-(Adamantan-1-yl)-5-aryltetrazoles
- N-[(Adamantan-1-yl)alkyl]-acetamides
Uniqueness
7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is unique due to its combination of adamantane, hydroxyphenyl, and imidazopurine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H27N5O3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
7-(1-adamantyl)-6-(2-hydroxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H27N5O3/c1-27-21-20(22(32)28(2)24(27)33)29-13-19(25-10-14-7-15(11-25)9-16(8-14)12-25)30(23(29)26-21)17-5-3-4-6-18(17)31/h3-6,13-16,31H,7-12H2,1-2H3 |
InChI Key |
JYLWPMMFXYBLAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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